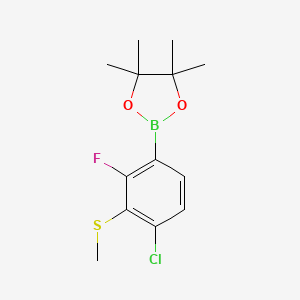

4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester

Description

4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester is a boronic ester derivative featuring a phenyl ring substituted with chloro (position 4), fluoro (position 2), and methylthio (position 3) groups. The pinacol ester moiety stabilizes the boronic acid, enhancing its shelf life and compatibility in cross-coupling reactions, particularly Suzuki-Miyaura couplings . This compound is of interest in pharmaceutical and materials science due to its unique electronic and steric profile, imparted by the combination of electron-withdrawing (Cl, F) and electron-donating (SCH₃) substituents.

Properties

IUPAC Name |

2-(4-chloro-2-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2S/c1-12(2)13(3,4)18-14(17-12)8-6-7-9(15)11(19-5)10(8)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIAYBYDJKDPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester typically involves the following steps:

-

Formation of the Phenyl Precursor: : The phenyl precursor, 4-chloro-2-fluoro-3-methylsulfanylbenzene, can be synthesized through a series of halogenation and thiolation reactions. For instance, starting from a suitable benzene derivative, chlorination and fluorination reactions can be carried out under controlled conditions to introduce the chloro and fluoro substituents. Thiolation can then be performed using a methylsulfanyl reagent.

-

Borylation Reaction: : The phenyl precursor is then subjected to a borylation reaction to introduce the dioxaborolane ring. This can be achieved using a boronic acid or boronate ester in the presence of a suitable catalyst, such as a palladium complex. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester can undergo various types of chemical reactions, including:

-

Substitution Reactions: : The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

-

Oxidation and Reduction Reactions: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed to modify the oxidation state of the sulfur atom.

-

Cross-Coupling Reactions: : The boron-containing dioxaborolane ring makes the compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions. These reactions typically involve a palladium catalyst and an organohalide or organotriflate as the coupling partner.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under basic conditions.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides can be used as oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while oxidation of the methylsulfanyl group can produce sulfoxides or sulfones. Cross-coupling reactions can generate biaryl compounds with diverse functional groups.

Scientific Research Applications

Organic Synthesis

4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester is extensively used in organic synthesis, particularly for creating biaryl compounds and other complex structures. Its ability to form stable intermediates makes it a valuable reagent in various synthetic pathways.

Medicinal Chemistry

The compound serves as a key building block in the synthesis of pharmaceuticals. It has been utilized to develop potential drug candidates targeting various diseases, including cancer and inflammatory conditions. Its interactions with biological targets can modulate enzyme activities, making it instrumental in drug discovery.

Biochemical Research

In biochemical studies, this boronic ester is employed to investigate enzyme mechanisms and interactions. Its ability to form reversible covalent bonds with enzymes allows researchers to probe enzyme functions and develop inhibitors for therapeutic applications.

Case Study 1: Synthesis of Anticancer Agents

Research demonstrated that this compound was used to synthesize a series of novel anticancer agents through Suzuki-Miyaura coupling reactions with various aryl halides. These compounds exhibited promising activity against multiple cancer cell lines, showcasing the compound's utility in medicinal chemistry.

Case Study 2: Enzyme Inhibition Studies

A study investigated the effects of this compound on specific kinases involved in cancer signaling pathways. The results indicated that at low concentrations, it effectively inhibited kinase activity, leading to altered phosphorylation states and subsequent effects on cell proliferation and survival.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester depends on its specific application and the context in which it is used. In general, the compound’s reactivity is influenced by the presence of the boron-containing dioxaborolane ring and the substituents on the phenyl group. These functional groups can interact with various molecular targets and pathways, leading to diverse chemical and biological effects.

For example, in cross-coupling reactions, the boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. In biological studies, the compound’s interactions with proteins, nucleic acids, or other biomolecules can be investigated to elucidate its potential therapeutic mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of boronic esters are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Comparison of Key Boronic Acid Pinacol Esters

*Calculated based on molecular formula C₁₃H₁₆BClFOS.

Key Observations:

Electronic Effects :

- The target compound’s chloro and fluoro groups (electron-withdrawing) stabilize the boronic ester against hydrolysis, while the methylthio group (weakly electron-donating) may slightly enhance nucleophilicity .

- In contrast, 4-methylphenylboronic acid pinacol ester (CH₃ substituent) exhibits higher reactivity in Suzuki couplings due to reduced steric and electronic hindrance .

Steric Effects :

- The methylthio group at position 3 in the target compound introduces moderate steric hindrance compared to 3-chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester, where the SCH₃ group at position 2 may hinder catalyst access .

Oxidative Stability: The target compound is expected to exhibit slower reaction kinetics with H₂O₂ than 4-nitrophenylboronic acid pinacol ester, as Cl and F are less electron-withdrawing than NO₂ .

Industrial and Research Relevance

- Pharmaceuticals : The combination of Cl, F, and SCH₃ is common in kinase inhibitors and antimicrobial agents. For example, 3-chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester (CAS 2121512-63-6) is listed in drug discovery catalogs .

- Material Science : Fluorinated boronic esters are used in OLEDs and sensors . The target compound’s fluorine substituent may enhance thermal stability in such applications.

Biological Activity

4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in various fields of research due to its unique structural properties and biological activities. This compound is particularly notable for its applications in organic synthesis, medicinal chemistry, and material science. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : CHBClFOS

- Molecular Weight : 276.56 g/mol

- CAS Number : 214360-73-3

Structure

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets through the formation of boronate esters. This interaction can modulate enzyme activity and influence biological pathways.

- Enzyme Inhibition : The compound can inhibit certain enzymes by forming stable complexes with their active sites.

- Cell Signaling Modulation : It may affect cell signaling pathways by interacting with proteins involved in these processes.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

- Breast Cancer Cell Lines : In vitro experiments showed that the compound significantly reduced the proliferation of MCF-7 breast cancer cells, suggesting its potential use as a therapeutic agent against breast cancer .

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as an apoptosis-inducing agent .

Comparative Analysis

The biological activity of this compound can be compared with other boronic acid derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Cytotoxicity in cancer cells | Enzyme inhibition, apoptosis induction |

| 6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester | Moderate cytotoxicity | Similar mechanism involving enzyme interaction |

| 4-AMinophenylboronic acid pinacol ester | Lower cytotoxicity | Primarily used as a biochemical reagent |

Organic Synthesis

The compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Medicinal Chemistry

Due to its cytotoxic properties and ability to modulate enzyme activity, this boronic acid derivative holds promise as a lead compound in drug development for treating various cancers.

Material Science

In material science, it is explored for developing new materials with specific properties due to its unique chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.